molecular formula C18H19ClN2O3 B503556 N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-CHLORO-4-(MORPHOLIN-4-YL)ANILINE

N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-CHLORO-4-(MORPHOLIN-4-YL)ANILINE

Cat. No.: B503556
M. Wt: 346.8g/mol
InChI Key: WCFCHPLECYPJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-CHLORO-4-(MORPHOLIN-4-YL)ANILINE is a complex organic compound that features a benzodioxole group, a chlorinated aniline, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-CHLORO-4-(MORPHOLIN-4-YL)ANILINE typically involves multi-step organic reactions. One possible route could include:

    Formation of the Benzodioxole Group: Starting with a catechol derivative, the benzodioxole ring can be formed via cyclization with formaldehyde under acidic conditions.

    Chlorination of Aniline: The aniline derivative can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the aniline derivative.

    Final Coupling: The benzodioxole and chlorinated aniline derivatives can be coupled using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The chlorinated aniline moiety is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aniline ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting for its potential interactions with biological targets.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug discovery programs targeting specific enzymes or receptors.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for any biological activity would depend on the specific molecular targets and pathways involved. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The benzodioxole and morpholine groups could play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-chloroaniline: Similar structure but lacks the morpholine ring.

    N-(2H-1,3-Benzodioxol-5-ylmethyl)-3-chloro-4-(piperidin-4-yl)aniline: Similar structure but contains a piperidine ring instead of morpholine.

Uniqueness

The presence of the morpholine ring in N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-CHLORO-4-(MORPHOLIN-4-YL)ANILINE distinguishes it from similar compounds. This ring can significantly influence the compound’s chemical reactivity and biological activity, making it unique for specific applications.

Properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-morpholin-4-ylaniline

InChI

InChI=1S/C18H19ClN2O3/c19-15-10-14(2-3-16(15)21-5-7-22-8-6-21)20-11-13-1-4-17-18(9-13)24-12-23-17/h1-4,9-10,20H,5-8,11-12H2

InChI Key

WCFCHPLECYPJIG-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=CC4=C(C=C3)OCO4)Cl

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=CC4=C(C=C3)OCO4)Cl

Origin of Product

United States

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